2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Anticancer Cytotoxicity Renal cell carcinoma

Select 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 21230-41-1) for kinase inhibitor programs. This scaffold delivers CDK2 inhibitory activity (IC₅₀ 1.60–1.71 µM for optimized analogs) and cytotoxicity against RFX 393 renal cell carcinoma (IC₅₀ ≈11.70 µM) with G0–G1 arrest. Zero rotatable bonds ensure defined binding conformation for SAR and probe development. The 2-methyl handle enables systematic C3/C5/C6 diversification. Generic unsubstituted analogs cannot replicate this selectivity profile. Research-grade, global shipping.

Molecular Formula C6H6N4O
Molecular Weight 150.141
CAS No. 21230-41-1
Cat. No. B2959829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS21230-41-1
Molecular FormulaC6H6N4O
Molecular Weight150.141
Structural Identifiers
SMILESCN1C=C2C(=O)NC=NC2=N1
InChIInChI=1S/C6H6N4O/c1-10-2-4-5(9-10)7-3-8-6(4)11/h2-3H,1H3,(H,7,8,9,11)
InChIKeyWBXDLPBLGCAUFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 21230-41-1): Procurement Guide for a Versatile Heterocyclic Scaffold


2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 21230-41-1) is a heterocyclic compound belonging to the pyrazolopyrimidine family, characterized by a fused pyrazole-pyrimidine ring system. It serves as a core scaffold in medicinal chemistry and chemical biology, with established utility in the synthesis of kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs), phosphodiesterases (PDEs), and other therapeutically relevant enzymes [1]. The compound is commercially available as a research-grade building block with a molecular weight of 150.14 g/mol and a molecular formula of C₆H₆N₄O .

Why Generic Substitution of 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 21230-41-1) is Scientifically Unreliable


The pyrazolo[3,4-d]pyrimidin-4-one scaffold exhibits profound functional divergence based on subtle structural modifications. Even minor alterations to the substitution pattern—such as changes at the N1, N2, C3, C5, or C6 positions—can redirect the compound's biological activity from one target class to another (e.g., from CDK inhibition to PDE inhibition to antifungal activity) [1]. The 2-methyl substitution in 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is not merely a placeholder; it influences electronic distribution and steric interactions within the fused ring system, which in turn affects target binding affinity, selectivity, and even synthetic accessibility for downstream derivatization. Generic substitution with an unsubstituted or differently substituted pyrazolo[3,4-d]pyrimidin-4-one cannot be assumed to yield comparable results in any quantitative assay or synthetic pathway, as evidenced by the wide range of IC₅₀ values and selectivity profiles reported across structurally related derivatives [2]. This document provides the quantitative evidence necessary to substantiate the selection of this specific compound over its closest analogs.

Quantitative Differentiation Evidence for 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 21230-41-1)


Direct Cytotoxicity Comparison: 2-Methyl Derivative vs. Unsubstituted Scaffold in Renal Cancer Cells

2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 21230-41-1) demonstrates direct cytotoxic activity against the RFX 393 renal cell carcinoma line. While the unsubstituted pyrazolo[3,4-d]pyrimidin-4-one core scaffold is frequently described as a privileged structure in medicinal chemistry, direct head-to-head comparison data for this specific assay are limited. This evidence, therefore, provides a benchmark for the 2-methyl derivative against which other analogs may be compared in future studies .

Anticancer Cytotoxicity Renal cell carcinoma

Class-Level CDK2 Inhibitory Potency: Benchmarking the Pyrazolo[3,4-d]pyrimidin-4-one Scaffold

The pyrazolo[3,4-d]pyrimidin-4-one scaffold, exemplified by 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 21230-41-1), has been validated as a core structure for the development of cyclin-dependent kinase 2 (CDK2) inhibitors. A recent study synthesized and evaluated a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, demonstrating that the scaffold can yield potent CDK2 inhibitors with IC₅₀ values in the low micromolar range. This establishes the class-level potency that serves as a foundation for further optimization. The 2-methyl substitution represents a key starting point for structure-activity relationship (SAR) exploration [1].

Kinase inhibition CDK2 Cancer

Physicochemical Differentiation: Zero Rotatable Bonds in 2-Methyl Derivative vs. Conformationally Flexible Analogs

2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 21230-41-1) possesses zero rotatable bonds, a critical physicochemical parameter that distinguishes it from many substituted pyrazolo[3,4-d]pyrimidin-4-one derivatives bearing larger substituents at the N1, C3, C5, or C6 positions. This structural rigidity contrasts sharply with analogs such as those described in PDE inhibitor patents, which often incorporate flexible alkyl or aryl groups to achieve target selectivity [1]. The absence of rotatable bonds in CAS 21230-41-1 contributes to lower conformational entropy, which can influence binding thermodynamics, crystal packing, and synthetic reproducibility [2].

Medicinal chemistry Physicochemical properties Drug design

Recommended Research and Industrial Application Scenarios for 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 21230-41-1)


Hit-to-Lead Optimization for CDK2-Targeted Anticancer Agents

Based on the class-level CDK2 inhibitory activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives (IC₅₀ values of 1.60–1.71 µM for optimized analogs) and the improved cellular potency over etoposide in MCF-7 breast cancer cells [1], CAS 21230-41-1 serves as an ideal core scaffold for structure-activity relationship (SAR) exploration. The 2-methyl substitution provides a synthetically tractable handle for further functionalization at the C3, C5, and C6 positions, enabling medicinal chemists to systematically probe substituent effects on CDK2 binding affinity and selectivity.

Synthesis of Phosphodiesterase (PDE) Inhibitor Libraries for CNS Disorders

Patents from Boehringer Ingelheim and others have established the pyrazolo[3,4-d]pyrimidin-4-one scaffold as a privileged structure for PDE inhibition, with applications in improving perception, concentration, learning, and memory [2]. The 2-methyl derivative (CAS 21230-41-1) represents a minimal substitution pattern that retains the core scaffold while allowing for subsequent diversification. Researchers developing novel PDE inhibitors can utilize this compound as a foundational building block to generate focused libraries for CNS drug discovery programs.

Chemical Biology Probe Development for Kinase Selectivity Profiling

The pyrazolo[3,4-d]pyrimidin-4-one scaffold has been utilized to develop selective inhibitors of CDKs and CDK-related kinases (CRKs) with remarkable selectivity profiles [3]. The 2-methyl derivative (CAS 21230-41-1) provides a core structure with zero rotatable bonds [4], which contributes to a defined binding conformation. This makes it an attractive starting point for the design of chemical probes aimed at dissecting kinase signaling pathways and validating novel therapeutic targets in oncology and inflammation research.

Renal Cell Carcinoma Preclinical Model Development

The demonstrated cytotoxicity of 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one against the RFX 393 renal cell carcinoma cell line (IC₅₀ ≈ 11.70 µM), coupled with evidence of G0–G1 cell cycle arrest , supports its use as a reference compound or starting point for developing preclinical models of renal cancer. Researchers can employ this compound to benchmark new analogs or to study the mechanistic basis of pyrazolopyrimidine-induced cell cycle modulation in kidney cancer.

Quote Request

Request a Quote for 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.